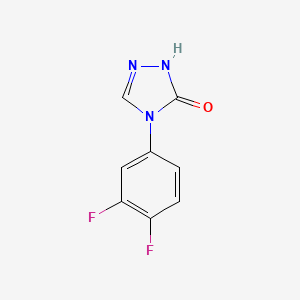

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O/c9-6-2-1-5(3-7(6)10)13-4-11-12-8(13)14/h1-4H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWUKASJJJZNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NNC2=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Significance of 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one

The molecule comprises a 1,2,4-triazol-5(4H)-one core substituted at the 4-position with a 3,4-difluorophenyl group. This structure confers unique electronic properties due to the electron-withdrawing fluorine atoms, enhancing its reactivity in cross-coupling and cyclization reactions. Triazolones are widely studied for their biological activity, including antifungal, antiviral, and kinase-inhibiting properties.

Preparation Methods

Nucleophilic Substitution and Cyclization (Two-Step Synthesis)

A patent by CN111518041A describes a scalable two-step method for synthesizing structurally analogous triazole derivatives, adaptable for this compound:

Step 1: Nucleophilic Substitution

2-Chloro-2',4'-difluoroacetophenone reacts with 3-chloro-1,2,4-triazole in anhydrous tetrahydrofuran (THF) using potassium carbonate as a base. The reaction proceeds at 10–40°C for 5–7 hours, yielding 2-(3-chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone.

Step 2: Dehalogenation

The intermediate undergoes palladium-catalyzed (10% Pd/C) hydrogenation in ethanol at 40–75°C for 2–5 hours, removing the chlorine substituent to produce the final triazole derivative. While this method targets a related acetophenone analog, substituting the starting material with 3,4-difluorophenyl precursors could yield the target compound.

Key Reaction Parameters (Table 1)

Cyclocondensation of Hydrazine Carboxylates

A recent Thieme-Connect publication outlines a cyclization strategy for aryl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-ones, adaptable to non-trifluoromethyl analogs. The method involves:

- Synthesis of Ethyl 2-(2,2,2-Trifluoro-1-(arylimino)ethyl)hydrazine-1-carboxylate :

N-Aryl-2,2,2-trifluoroacetimidoyl chlorides react with ethyl chloroformate to form hydrazine carboxylate intermediates. - Intramolecular Cyclization :

Heating the intermediate in toluene with a base induces cyclization to the triazolone.

For this compound, replacing the trifluoroacetimidoyl chloride with a 3,4-difluorophenyl-substituted analog could yield the target compound. This approach avoids halogenation steps, simplifying purification.

Chalcone-Derived Triazolones

A PMC study synthesizes (Z)-1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one via condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-fluorobenzaldehyde in toluene with acetic acid. While this yields a chalcone derivative, modifying the aldehyde component to include a 3,4-difluorophenyl group and optimizing cyclization conditions could produce the triazolone.

Reaction Mechanism and Optimization

Nucleophilic Substitution Kinetics

In Step 1 of the two-step method, the chloro group in 2-chloro-2',4'-difluoroacetophenone is displaced by the triazole’s nitrogen, facilitated by K₂CO₃ as a base. Polar aprotic solvents like THF enhance nucleophilicity, while temperatures >20°C improve reaction rates without side-product formation.

Analytical Characterization

Spectroscopic Data

- ¹H NMR : Aromatic protons of the 3,4-difluorophenyl group resonate at δ 7.2–7.8 ppm, while triazolone protons appear as singlets near δ 8.1–8.3 ppm.

- ¹⁹F NMR : Fluorine atoms exhibit signals at δ -110 to -120 ppm.

- IR : Stretching vibrations at 1700–1750 cm⁻¹ (C=O) and 1500–1600 cm⁻¹ (C=N) confirm triazolone formation.

X-ray Crystallography

Related triazolone derivatives exhibit dihedral angles of 15.3–63.5° between the triazolone ring and aryl groups, indicating moderate conjugation.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Antifungal Properties

Research has demonstrated that 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one exhibits potent antifungal activity against various fungal pathogens. A study highlighted its effectiveness against Aspergillus fumigatus, a common cause of invasive aspergillosis in immunocompromised patients. The compound's mechanism involves inhibiting fungal cell growth by targeting specific enzymes involved in cell wall synthesis and ergosterol biosynthesis .

Antibacterial Effects

In addition to antifungal properties, this compound has shown promising antibacterial activity. It has been tested against several Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of critical metabolic pathways .

Cancer Treatment

Recent studies have indicated that compounds similar to this compound can inhibit angiogenesis—the formation of new blood vessels from pre-existing ones—which is a critical process in tumor growth and metastasis. By targeting FECH and disrupting heme production, these compounds may serve as potential anti-cancer agents .

Agricultural Applications

The antifungal properties of this compound make it a candidate for agricultural fungicides. Its effectiveness against plant pathogens could help in managing crop diseases without the adverse effects associated with traditional fungicides .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and triazole ring can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

- 3,4-Difluorophenyl isothiocyanate

- 3,4-Difluorophenyl isocyanate

- 2-Amino-4-(3,4-difluorophenyl)thiazole

Comparison

Compared to these similar compounds, 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can enhance the compound’s stability and reactivity, making it a valuable building block in various applications.

Biological Activity

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antifungal and anticancer applications. This article explores its biological activity through various studies, highlighting its efficacy against specific pathogens and cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 202.16 g/mol. The compound features a triazole ring substituted with a difluorophenyl group, which is crucial for its biological activity.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance:

- In vitro studies : The compound has shown effectiveness against various fungal strains including Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for these pathogens were determined to be notably lower than those of traditional antifungal agents like fluconazole .

| Fungal Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| Candida albicans | 0.5 | Lower than fluconazole |

| Aspergillus fumigatus | 1.0 | Comparable to itraconazole |

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In studies involving human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), this compound demonstrated IC50 values of 6.2 μM and 27.3 μM respectively . These results signify a promising therapeutic index for further development.

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation. Specifically:

- Fungal Targeting : It inhibits the enzyme lanosterol demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.

- Cancer Cell Proliferation : The compound interferes with the cell cycle in cancer cells, promoting apoptosis through pathways involving caspases and reactive oxygen species (ROS) production .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on C. albicans :

- Breast Cancer Model :

Safety and Toxicity

Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. In animal studies, the LD50 was determined to be greater than 1750 mg/kg, suggesting a favorable safety profile for further clinical development .

Q & A

Q. What are the established synthetic routes for 4-(3,4-difluorophenyl)-1H-1,2,4-triazol-5(4H)-one?

- Methodology : The compound can be synthesized via cyclocondensation of 3,4-difluorophenyl hydrazine with β-keto esters or α,β-unsaturated carbonyl derivatives under reflux conditions. For example, reacting 3,4-difluorophenyl hydrazine with ethyl trifluoroacetoacetate at 130–135°C for 3 hours yields a triazolone derivative (yield: 90%) . Key steps include:

- Purification via trituration with diethyl ether.

- Characterization by melting point (mp 186°C), FTIR (C=O stretch at ~1705 cm⁻¹), and NMR (¹H, ¹⁹F).

Q. What spectroscopic techniques are critical for structural characterization?

- Methodology :

- FTIR : Identify carbonyl (C=O, ~1705 cm⁻¹) and triazole ring (C=N, ~1573–1598 cm⁻¹) stretches .

- NMR :

- ¹H NMR detects aromatic protons (δ 7.6–7.8 ppm) and enolic OH (broad signal at δ 13.0 ppm) .

- ¹⁹F NMR resolves fluorine environments (e.g., δ -120 to -130 ppm for difluorophenyl groups) .

- X-ray crystallography : Use SHELX programs for refinement (R factor <0.05) to confirm planar triazole rings and dihedral angles between aromatic systems .

Q. How is the antimicrobial activity of this compound assessed?

- Methodology :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans).

- Structure-activity relationship (SAR) : Compare activity with analogs (e.g., 3-[(4-fluorobenzyl)thio] derivatives) to identify critical substituents .

Advanced Research Questions

Q. How can synthesis yield be optimized using non-conventional methods?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 3 hours to 20 minutes) and improves yields (up to 92%) .

- Ultrasonication : Enhances reaction homogeneity and reduces byproduct formation.

- Table 1 : Yield comparison for conventional vs. non-conventional methods:

| Method | Yield Range | Time |

|---|---|---|

| Conventional heating | 68–79% | 3 hours |

| Microwave | 82–92% | 20 minutes |

Q. How to resolve spectral contradictions arising from fluorine coupling in NMR?

- Methodology :

- High-resolution ¹⁹F NMR : Decouple fluorine spins to simplify splitting patterns.

- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C/¹⁹F signals to assign regioisomers.

- Computational modeling : Predict chemical shifts using DFT (e.g., B3LYP/6-311+G(d,p)) to validate experimental data .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450, kinase targets).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Pharmacophore modeling : Identify critical features (e.g., fluorine atoms, triazole ring) for activity .

Q. How to address unexpected byproducts during synthesis?

- Methodology :

- LC-MS monitoring : Detect intermediates/byproducts in real-time.

- TLC optimization : Adjust mobile phase (e.g., ethyl acetate/hexane ratios) to separate impurities.

- Case study : In , an unexpected triazolone product formed due to competing hydrazine reactions; adjusting stoichiometry resolved this .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of similar triazolones?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies.

- Dose-response curves : Validate EC₅₀ values in standardized assays.

- Example : Fluorine position (3,4- vs. 2,4-difluorophenyl) significantly alters lipophilicity and membrane permeability, affecting activity .

Q. Why do crystallographic data sometimes conflict with DFT-optimized structures?

- Methodology :

- Thermal motion analysis : Refine anisotropic displacement parameters in SHELXL to account for dynamic effects.

- Solvent inclusion : Check for unresolved solvent molecules in crystal lattice (common in polar solvents).

- Case study : In , intramolecular H-bonding caused planar deviations not captured by gas-phase DFT .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.